molecular formula C11H13N3O3 B3010003 1,3-diethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one CAS No. 24786-47-8

1,3-diethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B3010003
CAS RN: 24786-47-8
M. Wt: 235.243
InChI Key: LHKZIUFTPWMHKX-UHFFFAOYSA-N
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Description

The compound 1,3-diethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one is a derivative of benzimidazole, a class of heterocyclic compounds that are of significant interest due to their diverse biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the general class of nitro-benzimidazole derivatives and their properties. For instance, the first paper discusses the synthesis of 1-aminoalkyl-2-benzyl-nitro-benzimidazoles, which are related to the compound and are noted for their strong analgesic activity .

Synthesis Analysis

The synthesis of nitro-benzimidazole derivatives, as described in the first paper, involves the introduction of aminoalkyl and benzyl groups into the benzimidazole scaffold . Although the exact method for synthesizing 1,3-diethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one is not detailed, the paper provides a general approach that could potentially be adapted for its synthesis. The most active compound mentioned in the paper is a 5-nitro-benzimidazole derivative, which suggests that the nitro group plays a crucial role in the activity of these compounds .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The introduction of substituents such as nitro groups can significantly alter the electronic properties of the molecule. The second paper discusses the impact of electron-withdrawing substituents on the activity of 1,3-bis(benzimidazol-2-yl)benzene derivatives . Although the paper does not specifically address the molecular structure of 1,3-diethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one, it implies that such modifications can enhance the compound's activity, which could be relevant for understanding the behavior of the compound .

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions involving 1,3-diethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one. However, the second paper indicates that benzimidazole derivatives with electron-withdrawing groups can participate in anion transport through anion exchange mechanisms . This suggests that the compound may also engage in similar chemical reactions due to the presence of the nitro group, which is a strong electron-withdrawing substituent.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-diethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one can be inferred to some extent from the general characteristics of nitro-benzimidazole derivatives. The first paper mentions that the compounds prepared show strong analgesic activity, indicating that they may interact with biological systems in a significant way . The second paper's mention of enhanced anionophoric activity due to electron-withdrawing substituents suggests that such modifications can lead to a marked increase in certain chemical properties, such as solubility or reactivity .

Scientific Research Applications

Synthesis and Energetic Material Development

A study by Šarlauskas, Stankevičiūtė, & Tamulienė (2022) explored the synthesis of novel 1,3-dihydro-2H-benzimidazol-2-one nitro and nitramino derivatives, including a detailed crystal structure analysis. They focused on the potential application of these compounds as new thermostable energetic materials. Preliminary energetic characteristics suggested that these compounds, such as TriNBO and its derivatives, have increased energetic characteristics compared to traditional materials like TNT and tetryl, indicating their potential as high-energy materials (Šarlauskas, Stankevičiūtė, & Tamulienė, 2022).

Synthesis of Separase Inhibitors

In 2017, Chugunova, Samsonov, Akylbekov, & Mazhukin investigated the synthesis of 2H-benzimidazole 1,3-dioxides, which included the synthesis of novel 5-nitro derivatives of 2H-benzimidazole 1,3-dioxide. This research was oriented towards developing separase inhibitors, which are crucial in the field of cancer research and therapy (Chugunova et al., 2017).

Anion Transport and Molecular Interactions

A study by Peng et al. (2016) revealed that 1,3-bis(benzimidazol-2-yl)benzene derivatives, including those with nitro groups, exhibit potent anionophoric activity. This discovery has implications for the design of molecular transport systems and understanding of intramolecular interactions (Peng et al., 2016).

Synthesis of Benzimidazole Derivatives for Antimicrobial Activity

Research by Karale, Rindhe, & Rode (2015) involved the synthesis of benzimidazolone derivatives, including the reaction of 5-nitrobenzimidazolone with various compounds. These derivatives were tested for their antibacterial, antituberculosis, and antifungal activities, highlighting the significance of benzimidazole derivatives in developing new antimicrobial agents (Karale, Rindhe, & Rode, 2015).

Synthesis and Photophysical Studies

Padalkar et al. (2011) synthesized novel 2-substituted benzimidazole derivatives and studied their photophysical properties. These studies are crucial in the development of materials for applications like photodynamic therapy and understanding the effects of solvent polarity on absorption-emission properties (Padalkar et al., 2011).

Preparation of Optically Active Amino Acid Derivatives

Hasan, Shaheen, Yunus, & Munir (2000) worked on the preparation of optically active amino acid derivatives from methylated 5-amino-azaheterocycles, including benzimidazole derivatives. This research contributes to the field of chiral chemistry and the synthesis of compounds with specific optical properties (Hasan, Shaheen, Yunus, & Munir, 2000).

Future Directions

The future directions for “1,3-diethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one” could involve further exploration of its synthesis methods, chemical reactions, and potential applications. For instance, the compound may find potential applications as thermostable high-energy materials .

properties

IUPAC Name

1,3-diethyl-5-nitrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-3-12-9-6-5-8(14(16)17)7-10(9)13(4-2)11(12)15/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKZIUFTPWMHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N(C1=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-diethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one

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